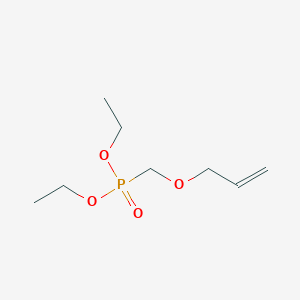

Diethyl ((allyloxy)methyl)phosphonate

Description

Diethyl ((allyloxy)methyl)phosphonate is a phosphonate ester characterized by an allyloxy group (-O-CH₂-CH=CH₂) attached to a methylene-linked phosphonate moiety (P(O)(OEt)₂). This compound is notable for its versatility in organic synthesis, particularly in transition-metal-catalyzed reactions and as a precursor for diversifying molecular scaffolds . Its allyloxy group enables reactivity in cycloadditions, allylic substitutions, and cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Key structural features include:

- Phosphonate ester backbone: Provides stability and facilitates nucleophilic substitutions.

- Allyloxy substituent: Imparts π-bond reactivity for conjugation and functionalization.

Properties

IUPAC Name |

3-(diethoxyphosphorylmethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4P/c1-4-7-10-8-13(9,11-5-2)12-6-3/h4H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNNWVDRZWKNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COCC=C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ((allyloxy)methyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with allyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Alkylation Reactions

The allyloxy moiety enables nucleophilic alkylation under basic conditions. A study demonstrated that treatment with cesium carbonate (Cs₂CO₃) in refluxing acetonitrile facilitates alkylation with halogenated compounds . For example:

-

Reaction with 4-chloro-3-(chloromethyl)-2-(4-methylphenyl)benzo[b]thiophene yields a benzothiophene-fused allylphosphonate derivative in 87% yield .

Key Conditions:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Cs₂CO₃ | Acetonitrile | 80°C | 75–87% |

Hydrolysis and Transesterification

The phosphonate ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with aqueous HCl converts diethyl ((allyloxy)methyl)phosphonate to its corresponding phosphonic acid .

-

Transesterification : Reaction with alcohols (e.g., methanol) in the presence of thionyl chloride (SOCl₂) produces methyl esters .

Notable Example:

Diethyl difluoromethylphosphonate undergoes transesterification with thionyl chloride to form difluoromethylphosphonyl dichloride (73% yield ), which is further esterified to dialkyl derivatives .

Radical Cyclization

The allyloxy group participates in radical-mediated cyclization to form medium-ring heterocycles. A benzene-mediated radical reaction at reflux produces nine-membered phostones (1,2-oxaphosphonanes) :

-

Radical Cyclization of Benzothiophene-Fused Allylphosphonate yields a bicyclic product in 70% yield .

Mechanistic Pathway:

-

Initiation: Radical formation via thermal decomposition of benzoyl peroxide.

-

Cyclization: Intramolecular attack of the allyloxy radical onto the phosphonate center.

Ring-Closing Metathesis (RCM)

The allyl group serves as a substrate for Grubbs-catalyzed RCM to synthesize macrocyclic phosphonates :

-

Reaction with Grubbs 1st Generation Catalyst in dichloromethane (DCM) forms a 10-membered oxaphosphecine ring (70% yield ) .

Conditions:

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Grubbs I | DCM | 25°C | 70% |

Oxidation Reactions

This compound acts as a hydrogen acceptor in palladium-catalyzed oxidations. For instance:

-

Pd-Catalyzed α,β-Dehydrogenation of Ketones using diethyl allyl phosphate (DEAP) as an oxidant achieves carbonyl α,β-unsaturation under salt-free conditions .

Optimized Protocol:

| Catalyst | Base | Oxidant | Yield Range |

|---|---|---|---|

| Pd(OAc)₂ | Zn(TMP)₂ | DEAP | 60–85% |

Halogenation

While direct halogenation data for this compound is limited, analogous diethyl methylphosphonates undergo halogenation via:

-

Michaelis-Becker Reaction with diiodomethane to form iodomethyl derivatives (90% yield ) .

-

Kinnear-Perren Reaction with AlBr₃ and PBr₃ to generate brominated phosphonates (60% yield ) .

Biological Interactions

Though not a reaction per se, its structural analogs show:

-

Antioxidant Activity : Derivatives like diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate inhibit oxidative degradation in polymers .

-

Neurotoxicity Concerns : Organophosphorus compounds generally require low migration thresholds for safety, which this compound meets (<2 μg/kg) .

Comparative Reactivity Table

Scientific Research Applications

Organic Synthesis

Diethyl ((allyloxy)methyl)phosphonate is primarily utilized as a reagent in organic synthesis, particularly for forming carbon-phosphorus bonds. It serves as an important intermediate in the synthesis of various phosphonates and phosphonic acids, which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has shown potential as:

- Enzyme Inhibitors: It can inhibit specific enzymes, such as cholinesterase, which may lead to therapeutic applications in treating diseases related to acetylcholine dysregulation.

- Anticancer Activity: Studies have demonstrated significant cytotoxicity against cancer cell lines, particularly breast cancer cells, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Properties: Research indicates notable antimicrobial activity against Gram-positive bacteria, suggesting its utility in antibiotic development.

Industrial Applications

This compound is also employed in the production of:

- Flame Retardants: Its chemical structure allows it to function effectively as a flame retardant agent.

- Plasticizers: Used to enhance the flexibility and durability of plastics.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with effective IC values. |

| Antimicrobial Effects | Showed notable activity against several bacterial strains, particularly Gram-positive bacteria. |

| Enzyme Inhibition | Acted as a competitive inhibitor for certain kinases, influencing cellular signaling pathways. |

Future Research Directions

Further investigations are warranted to explore:

- Detailed mechanisms underlying its biological activities.

- Structure-activity relationships (SAR) to optimize efficacy.

- In vivo studies to assess pharmacokinetics and toxicity profiles.

Mechanism of Action

The mechanism of action of diethyl ((allyloxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways. For example, it may inhibit cholinesterase enzymes, leading to the accumulation of acetylcholine and subsequent physiological effects .

Comparison with Similar Compounds

Substituent Diversity and Reactivity

The reactivity and applications of diethyl phosphonates are heavily influenced by their substituents. Below is a comparative analysis:

Key Observations :

Medicinal Chemistry

- Diethyl 4-methoxybenzylphosphonate shows antimicrobial activity, while Diethyl [4-(diphenylamino)benzyl]phosphonate is explored in organic light-emitting diodes (OLEDs) .

Environmental Behavior

- Diethyl ((diethanolamino)methyl)phosphonate exhibits high soil mobility (Koc = 9.7), raising environmental concerns compared to less mobile aromatic analogs .

Biological Activity

Diethyl ((allyloxy)methyl)phosphonate is an organophosphorus compound with the chemical formula CHOP. It features a phosphonate functional group and is characterized by its clear oil appearance and boiling point of 75–78 °C at 0.7 mmHg. This compound is soluble in chlorinated solvents and tetrahydrofuran but insoluble in water. Its unique structure, which includes an allyloxy group attached to a methylphosphonate, contributes to its reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound indicates promising applications, particularly in medicinal chemistry. Compounds similar in structure have demonstrated various biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail specific findings related to the biological activities of this compound.

This compound's biological activity is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The phosphonate group can participate in phosphorylation reactions, potentially influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other organophosphorus compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential anticancer properties | Allyloxy group enhances reactivity |

| Diethyl methylphosphonate | Antimicrobial activity | Commonly used as a solvent and reagent |

| Diethyl chloromethylphosphonate | More reactive due to chlorine substituent | Used in synthesis of other organophosphorus compounds |

| Diethyl hydroxymethylphosphonate | Exhibits different reactivity | Hydroxyl group alters interaction with biological targets |

| Diethyl (methylthiomethyl)phosphonate | Potentially different biological activity | Contains thiol group which may influence reactivity |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells, with IC values indicating effective inhibition of cell proliferation.

- Antimicrobial Properties : Another research focused on the antimicrobial effects of this compound against several bacterial strains. The compound exhibited notable activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes was evaluated. Results indicated that it could act as a competitive inhibitor for certain kinases, supporting its role in modulating signaling pathways.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Alkylation Reactions : Utilizing allyl halides with diethyl phosphite under basic conditions.

- Phosphorylation Reactions : Involving the reaction of allyl alcohols with phosphorylating agents.

These synthetic routes highlight the compound's accessibility for further research and industrial applications.

Future Research Directions

Further studies are warranted to explore:

- The detailed mechanisms underlying its biological activities.

- Structure-activity relationships (SAR) to optimize efficacy.

- In vivo studies to assess pharmacokinetics and toxicity profiles.

Q & A

Q. What are the standard synthetic routes for preparing diethyl ((allyloxy)methyl)phosphonate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting diethyl phosphite with allyloxy-methyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., MeCN or THF) and temperature (e.g., 80°C) are critical for yield optimization. Post-reaction purification often employs column chromatography or recrystallization . For diazo-containing analogs, sulfonyl azides like p-acetamidobenzenesulfonyl azide are used for diazo transfer, with purification simplified by filtration of sulfonamide byproducts .

Q. How is this compound characterized using spectroscopic techniques?

31P NMR is essential for confirming the phosphorus environment, with chemical shifts typically between δ +15 to +25 ppm. 1H NMR reveals allyloxy protons as doublets (J = 6–10 Hz) near δ 4.5–5.5 ppm, while the methylene group adjacent to phosphorus appears as a triplet (δ 3.5–4.0 ppm). IR spectroscopy identifies P=O stretches (~1250 cm⁻¹) and allyl C-O-C stretches (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What safety precautions are required when handling this compound?

The compound is moisture-sensitive and may release toxic gases (e.g., phosphine oxides) upon decomposition. Use inert atmospheres (N₂/Ar) for air-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Avoid inhalation and skin contact due to potential neurotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in allyloxy-methyl phosphonate derivatization be addressed?

Regioselectivity in click chemistry applications (e.g., triazole formation) is achieved using Cu(I) catalysts, favoring 1,4-regioisomers. For cyclopropanation, rhodium(II) acetate catalyzes intramolecular reactions of α-diazo-β-ketophosphonates, with solvent polarity (e.g., DCM vs. toluene) influencing transition states. Computational modeling (DFT) aids in predicting steric and electronic effects .

Q. What mechanistic insights explain contradictions in catalytic efficiency for diazo transfer reactions?

Discrepancies in diazo transfer yields arise from competing pathways: sulfonyl azide decomposition at elevated temperatures or incomplete activation of the phosphonate substrate. Kinetic studies (e.g., monitoring via in situ IR) reveal optimal stoichiometry (1:1.2 substrate:azide) and temperature thresholds (<40°C). Byproduct analysis (e.g., sulfonamide quantification via HPLC) identifies side reactions .

Q. How can this compound be applied in synthesizing bioactive or functional materials?

The allyloxy group enables photopolymerization for hydrogels or post-functionalization via thiol-ene click chemistry. In medicinal chemistry, it serves as a phosphonate prodrug precursor, with hydrolysis studies (pH 7.4 buffer, 37°C) showing controlled release kinetics. Biological activity assays (e.g., anticorrosive or enzyme inhibition) require purity >95%, verified via LC-MS .

Q. What strategies mitigate impurities in large-scale synthesis of phosphonate derivatives?

Impurities like unreacted allyl halides or phosphorylated byproducts are minimized via gradient recrystallization (e.g., ethanol/water) or centrifugal partition chromatography. Process analytical technology (PAT) tools, such as real-time NMR, monitor reaction progression. For diazo compounds, stabilizers (e.g., MgSO₄) prevent diazo decomposition during storage .

Q. How do solvent and catalyst choices influence stereochemical outcomes in phosphonate-based cyclopropanation?

Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity in cyclopropanation, with aprotic solvents (e.g., hexane) enhancing stereocontrol (>90% ee). Solvent polarity inversely correlates with reaction rate due to stabilization of zwitterionic intermediates. Stereochemical assignments rely on X-ray crystallography or Mosher ester analysis .

Methodological Notes

- Experimental Design : Always include control reactions (e.g., catalyst-free conditions) to validate mechanistic hypotheses.

- Data Contradictions : Reconcile conflicting NMR yields with GC-MS quantification to account for volatile byproducts.

- Safety Protocols : Refer to Prudent Practices in the Laboratory (National Academies Press) for spill management and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.